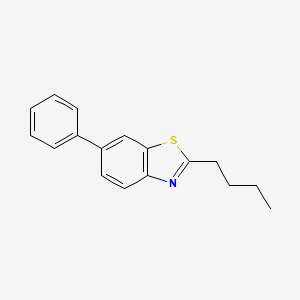

2-Butyl-6-phenylbenzothiazole

Description

The benzothiazole (B30560) heterocyclic system is a cornerstone of organic chemistry, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a thiazole (B1198619) ring. ijcrt.orgnih.gov This fusion of an aromatic benzene ring with a five-membered 1,3-thiazole ring, containing both sulfur and nitrogen atoms, results in a unique electronic and structural framework. ijcrt.orgmdpi.com Benzothiazole itself is classified as a weak base. benthamscience.comrsc.org

The versatility of the benzothiazole scaffold lies in the potential for substitution at various positions of the bicyclic ring system. benthamscience.com Of particular note are substitutions at the C-2 and C-6 positions, which have been shown to significantly influence the molecule's chemical and physical properties. benthamscience.com This has led to the development of a vast library of structural variants, each with distinct characteristics.

Table 1: Common Structural Variants of the Benzothiazole System

| Structural Variant | Description | Key References |

| 2-Aryl-benzothiazoles | A class of derivatives where an aryl group is attached to the C-2 position of the benzothiazole core. These compounds have garnered significant attention due to their unique structures. | rsc.orgindexcopernicus.com |

| 2-Aminobenzothiazoles | These variants feature an amino group at the C-2 position and have been extensively studied for their reactivity and potential applications. | mdpi.comnih.gov |

| 2-Mercaptobenzothiazoles | Characterized by a mercapto (-SH) group at the C-2 position, these compounds serve as important synthetic intermediates. | mdpi.comnih.gov |

The ability to introduce a wide array of functional groups onto the benzothiazole nucleus allows for the fine-tuning of its properties, making it a privileged scaffold in chemical synthesis. indexcopernicus.com

The journey of benzothiazole chemistry is rooted in the late 19th century with the initial description of the parent thiazole ring by Hantzsch and Waber in 1887. indexcopernicus.com Its structure was subsequently confirmed by Popp in 1889. indexcopernicus.com These foundational discoveries paved the way for the exploration of fused ring systems, including benzothiazole.

Early research efforts were largely focused on the synthesis of the benzothiazole core. The condensation reaction of 2-aminobenzenethiol with various carbonyl compounds or their equivalents emerged as a classic and efficient method for constructing the benzothiazole ring system. nih.gov This fundamental transformation has been refined over the decades but remains a cornerstone of benzothiazole synthesis. The pioneering work of early organic chemists in establishing reliable synthetic routes and understanding the basic reactivity of benzothiazoles laid the groundwork for the extensive research that would follow.

In modern chemical science, substituted benzothiazoles have found a remarkable breadth of applications, a testament to their versatile chemical nature. jchemrev.commdpi.com The interest in these compounds spans across multiple disciplines, from medicinal chemistry to materials science.

In the realm of medicinal chemistry, benzothiazole derivatives are recognized as important pharmacophores, forming the core of molecules with a wide spectrum of biological activities. elsevierpure.comresearchgate.netjchemrev.com Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.netmdpi.com

Beyond their biological significance, substituted benzothiazoles are integral to materials science and industrial applications. They are utilized as:

Dyes and Pigments: The rigid, aromatic structure of the benzothiazole system can be modified to create compounds with specific light-absorbing and emitting properties. jchemrev.commdpi.com

Polymer Chemistry: Benzothiazole moieties are incorporated into polymers to enhance their thermal stability and other physical properties. jchemrev.commdpi.com

Corrosion Inhibitors: Certain benzothiazole derivatives have been shown to effectively protect metal surfaces from corrosion. mdpi.com

Vulcanization Accelerators: In the rubber industry, specific benzothiazoles play a crucial role in the vulcanization process. mdpi.com

Optical Materials: The photophysical properties of some benzothiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.comacs.org

Table 2: Selected Contemporary Applications of Substituted Benzothiazoles

| Application Area | Description of Use | Key References |

| Medicinal Chemistry | Core structure in the development of therapeutic agents with diverse activities. | rsc.orgelsevierpure.comresearchgate.netjchemrev.com |

| Materials Science | Building blocks for dyes, polymers, and optically active materials. | jchemrev.commdpi.commdpi.com |

| Industrial Chemistry | Used as corrosion inhibitors and vulcanization accelerators. | mdpi.com |

The ongoing research into new synthetic methodologies, including green chemistry approaches, continues to expand the library of accessible benzothiazole derivatives and their applications. nih.govnih.gov

Direct academic research focusing specifically on 2-Butyl-6-phenylbenzothiazole is not extensively documented in the reviewed literature. However, research on structurally similar isomers provides valuable insights into its probable characteristics. One such closely related compound is 6-butyl-2-phenylbenzo[d]thiazole , for which synthetic and characterization data are available.

Structure: The structure of this compound features a butyl group at the C-2 position and a phenyl group at the C-6 position of the benzothiazole core. Its isomer, 6-butyl-2-phenylbenzo[d]thiazole, has these substituents interchanged.

Synthesis and Properties of the Isomer 6-butyl-2-phenylbenzo[d]thiazole: A synthetic route for 6-butyl-2-phenylbenzo[d]thiazole has been described, yielding the pure product as a white solid. rsc.org

Table 3: Properties of 6-butyl-2-phenylbenzo[d]thiazole

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NS | rsc.org |

| Appearance | White solid | rsc.org |

| Melting Point | 62-64°C | rsc.org |

| ¹H NMR Data (400 MHz, CDCl₃) | δ 8.08 (dd, J = 6.5, 3.1 Hz, 2H), 7.98 (d, J = 8.3 Hz, 1H), 7.70 (s, 1H), 7.49 (dd, J = 5.0, 1.8 Hz, 3H), 7.33 (dd, J = 8.3, 1.8 Hz, 1H), 2.70 (t, J = 7.7 Hz, 2H), 1.66 (p, J = 7.7 Hz, 2H), 1.41 (h, J = 7.4 Hz, 2H), 0.97 (t, J = 7.4 Hz, 3H) | rsc.org |

Non-Biological Applications: While specific non-biological applications for this compound are not detailed, the broader class of 2-phenylbenzothiazole (B1203474) derivatives is known for its utility as fluorophores and in materials science. mdpi.comacs.org These compounds can exhibit interesting photophysical properties, such as intramolecular charge transfer, which are valuable in the design of sensors and light-emitting materials. mdpi.com It is plausible that this compound could be investigated for similar applications, with the butyl and phenyl substituents modulating its solubility and electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C17H17NS |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

2-butyl-6-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C17H17NS/c1-2-3-9-17-18-15-11-10-14(12-16(15)19-17)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3 |

InChI Key |

KWYBNADSAZOIIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(S1)C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 6 Phenylbenzothiazole and Its Analogs

Classical and Contemporary Synthetic Routes to Benzothiazole (B30560) Derivatives

The formation of the benzothiazole ring is a cornerstone of synthesizing this class of compounds. Over the years, both classical and contemporary methods have been developed, with many revolving around the use of 2-aminobenzenethiol as a key precursor.

Condensation Reactions Involving 2-Aminobenzenethiol Precursors

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol with various carbonyl compounds. This approach is widely utilized due to the ready availability of the starting materials and the relatively straightforward reaction conditions. The reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the benzothiazole ring.

A variety of reagents can be condensed with 2-aminobenzenethiol to introduce different substituents at the 2-position. Common reactants include:

Aldehydes: To synthesize 2-alkyl or 2-aryl benzothiazoles. mdpi.com

Carboxylic acids and their derivatives (e.g., acyl chlorides, esters): Also yield 2-substituted benzothiazoles.

Nitriles: Provide another route to 2-substituted benzothiazoles.

The choice of reaction conditions, such as the solvent and catalyst, can significantly influence the reaction's efficiency and yield.

Cyclization Strategies for Benzothiazole Ring Formation

Beyond simple condensation reactions, various cyclization strategies have been developed to construct the benzothiazole ring. These methods often involve the intramolecular formation of a carbon-sulfur or carbon-nitrogen bond.

One prominent method is the Jacobson cyclization , which involves the oxidative cyclization of thiobenzanilides to form 2-arylbenzothiazoles. ut.ac.ir This method is particularly useful when the desired 2-substituent is an aryl group.

Another approach involves the reaction of ortho-haloanilines with a sulfur source, followed by cyclization. This can be a one-pot, multi-component reaction, offering a streamlined synthesis of 2-substituted benzothiazoles. nih.gov

Targeted Synthesis of 2-Butyl-6-phenylbenzothiazole: Specific Approaches

The synthesis of the specifically substituted this compound requires a strategy that allows for the precise placement of both the butyl group at the 2-position and the phenyl group at the 6-position of the benzothiazole core.

Introduction of Butyl and Phenyl Substituents via Directed Synthesis

A logical approach to synthesizing this compound would involve a multi-step sequence. One possible route begins with the synthesis of a 6-substituted 2-aminobenzothiazole intermediate. For instance, a 6-bromo-2-aminobenzothiazole could be subjected to a Suzuki cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the 6-position.

Following the introduction of the phenyl group, the amino group at the 2-position can be converted to other functional groups. To introduce the butyl group, a subsequent reaction, such as a Sandmeyer-type reaction followed by coupling with a butyl-containing reagent, could be employed.

Alternatively, a more convergent approach would start with a pre-functionalized 2-aminothiophenol derivative. For example, starting with 4-phenyl-2-aminobenzenethiol, a condensation reaction with pentanal (the aldehyde corresponding to the butyl group) would directly yield this compound. The synthesis of the required 4-phenyl-2-aminobenzenethiol could be achieved from commercially available precursors through standard aromatic functionalization reactions.

| Synthetic Step | Reagents and Conditions | Purpose |

| Phenylation of Benzothiazole Core | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Introduction of the phenyl group at the 6-position via Suzuki coupling. |

| Introduction of Butyl Group | Pentanal, condensing agent | Formation of the 2-butyl substituent via condensation with the corresponding aldehyde. |

Derivatization Strategies for Functionalization of the Benzothiazole Core

Once the this compound core is synthesized, further derivatization can be carried out to modify its properties. The benzene (B151609) ring of the benzothiazole is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups at the remaining open positions (4, 5, and 7). The reactivity and regioselectivity of these substitutions will be influenced by the directing effects of the existing butyl and phenyl groups.

Furthermore, the phenyl group at the 6-position can also be functionalized. For example, if a hydroxyphenyl group were used in the initial synthesis, the hydroxyl group could be further modified through etherification or esterification to introduce additional diversity. researchgate.net

Catalytic Approaches in Benzothiazole Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalysts to improve the efficiency, selectivity, and environmental friendliness of reactions. The synthesis of benzothiazoles is no exception, with a variety of catalytic systems being developed.

Transition metal catalysts, particularly those based on palladium and copper, are widely used in cross-coupling reactions to form C-C and C-S bonds, which are crucial for both the cyclization step and the introduction of substituents. nih.gov For instance, palladium-catalyzed Suzuki and Stille couplings are effective for introducing aryl groups onto the benzothiazole nucleus.

| Catalyst Type | Examples | Application in Benzothiazole Synthesis |

| Transition Metal Catalysts | Pd(PPh₃)₄, CuI | Cross-coupling reactions (e.g., Suzuki, Heck) for C-C and C-S bond formation. |

| Organocatalysts | Proline, Thiourea derivatives | Asymmetric synthesis and promotion of condensation reactions under mild conditions. |

| Heterogeneous Catalysts | Metal nanoparticles on solid supports | Facilitate reactions with easy catalyst separation and recycling. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become a powerful tool for constructing the benzothiazole ring system, often through C-H functionalization and intramolecular C-S bond formation.

Palladium Catalysis: Palladium catalysts have been successfully employed for the synthesis of 2-substituted benzothiazoles. One approach involves the cyclization of o-iodothiobenzanilide derivatives using a Pd/C catalyst, which proceeds at room temperature without the need for ligands or additives. pharmacyjournal.in Another method utilizes a catalytic system of palladium(II), copper(I), and Bu4NBr to convert thiobenzanilides into benzothiazoles via a C-H functionalization/C-S bond formation process. acs.org Suzuki cross-coupling reactions, a cornerstone of C-C bond formation, have also been adapted for synthesizing 6-arylbenzothiazoles using a Pd(PPh3)4 catalyst. nih.gov

Copper Catalysis: Copper-catalyzed reactions offer an efficient and economical alternative for benzothiazole synthesis. One such method is the condensation of 2-aminobenzenethiols with nitriles, which is applicable to a wide range of substrates. organic-chemistry.org Copper has also been used in one-pot, three-component reactions of 1-iodo-2-nitroarenes with sodium sulfide and an aldehyde to yield 2-substituted 1,3-benzothiazoles. organic-chemistry.org

Cobalt Catalysis: A visible-light photoredox cobalt-catalyzed aromatic C-H thiolation provides an external oxidant-free pathway to benzothiazoles. organic-chemistry.org This method is notable for producing only H2 as a byproduct, highlighting its green chemistry credentials. organic-chemistry.org

Organocatalysis and Biocatalysis in Benzothiazole Synthesis

Moving away from metal-based systems, organocatalysis and biocatalysis present milder and more environmentally friendly alternatives for synthesizing benzothiazoles.

Organocatalysis: Organocatalytic methods often utilize small organic molecules to catalyze reactions. An enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been developed for the synthesis of benzothiazole-triazoles under ambient conditions. rsc.orgrsc.org Another protocol uses 1-iodo-4-nitrobenzene as a catalyst with oxone as the terminal oxidant for the synthesis of 2-substituted benzothiazoles from anilides and thioanilides at room temperature. lookchem.com

Biocatalysis: Biocatalysts, such as enzymes and whole organisms, offer high selectivity under mild conditions. The use of Acacia concinna as a biocatalyst in the microwave-assisted synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol and various aryl aldehydes has been reported. pharmacyjournal.innih.gov This method is solvent-free, requires shorter reaction times, and produces high yields. pharmacyjournal.in Commercial laccases have also been used to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly influencing the design of synthetic routes for benzothiazoles. ajrconline.org

Solvent-Free and Microwave-Assisted Methods

Minimizing or eliminating solvents and using alternative energy sources are key tenets of green chemistry.

Solvent-Free Synthesis: Several solvent-free methods for benzothiazole synthesis have been developed. These reactions often occur on solid supports or with catalysts that facilitate the reaction in the absence of a solvent. Examples include using silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) nih.gov, molecular iodine nih.gov, or a Brønsted acidic ionic liquid gel. acs.org These heterogeneous catalysts can often be easily recovered and reused. nih.govacs.org One-pot reactions of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature also proceed efficiently without a solvent. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. semanticscholar.orgscielo.br The synthesis of 2-aryl-benzothiazoles via the condensation of 2-aminothiophenol and diverse aryl aldehydes can be achieved rapidly under microwave irradiation, sometimes in combination with biocatalysts or under solvent-free conditions. pharmacyjournal.innih.gov This technology has been applied to synthesize a variety of benzothiazole derivatives, including those fused with other heterocyclic rings like triazines and pyranopyrimidines. semanticscholar.orgingentaconnect.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Methods for Benzothiazole Synthesis

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave | Acacia concinna, solvent-free | Shorter time | Higher yields | nih.gov |

| Conventional | Toluene, reflux | Longer time | Lower yields | nih.gov |

| Microwave | P4S10, solvent-free | 3–4 min | High yield | nih.gov |

| Microwave | SnP2O7 | 8–35 min | 87–95% | nih.gov |

| Microwave | No catalyst, solvent-free | 10 min | 94% | tandfonline.com |

| Conventional | Various | 4 to 6 hours | Lower yields | semanticscholar.org |

Photoredox Catalysis and Visible-Light-Promoted Reactions

Visible-light photoredox catalysis is a rapidly growing field in organic synthesis that uses light energy to drive chemical reactions, often under very mild conditions. chemrxiv.org

Metal-Based Photocatalysis: Ruthenium and cobalt complexes are commonly used as photosensitizers. organic-chemistry.orgacs.org An aerobic, visible-light-driven photoredox catalytic method for forming 2-substituted benzothiazoles involves the radical cyclization of thioanilides. acs.org This reaction uses molecular oxygen as the terminal oxidant and generates water as the only byproduct. acs.org

Organophotocatalysis: Metal-free organic dyes have been successfully used as photocatalysts. Riboflavin, a naturally occurring and inexpensive vitamin, acts as an efficient photosensitizer for the cyclization of thiobenzanilides to benzothiazoles under visible light irradiation, using potassium peroxydisulfate as a sacrificial oxidant. nih.govacs.org This method avoids transition-metal complexes and strong bases. acs.org Other organic dyes like eosin Y have also been employed. chemrxiv.org

Photocatalyst-Free Reactions: Remarkably, some visible-light-promoted syntheses of benzothiazoles can proceed without any external photosensitizer or metal catalyst. organic-chemistry.orgchemrxiv.org One such method involves the intramolecular C(sp2)-H thiolation of thiobenzanilides. organic-chemistry.org Another approach is the dehalogenative cyclization of ortho-halothiobenzanilides, which shows high efficiency and tolerates a variety of functional groups. organic-chemistry.org

Table 2: Examples of Visible-Light-Promoted Benzothiazole Synthesis

| Catalyst/System | Substrates | Key Features | Reference |

|---|---|---|---|

| Ru(bpy)3Cl2 | Thioanilides | Aerobic, O2 as terminal oxidant, H2O as byproduct | acs.org |

| Riboflavin / K2S2O8 | Thiobenzanilides | Metal-free, mild conditions | nih.govacs.org |

| Cobalt Complex | Thioanilides | External oxidant-free, H2 as byproduct | organic-chemistry.org |

| No Catalyst | ortho-halothiobenzanilides | Photocatalyst- and transition-metal-free | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 2 Butyl 6 Phenylbenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The structure of 2-Butyl-6-phenylbenzothiazole can be unequivocally confirmed using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals would be expected for the protons and carbons of the butyl chain, the phenyl group, and the benzothiazole (B30560) core.

2D NMR Correlation Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the butyl group, COSY would show correlations between the protons of adjacent methylene (B1212753) groups (CH₂) and the terminal methyl group (CH₃). It would also reveal couplings between adjacent protons on the benzothiazole and phenyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is crucial for assigning the carbon signals of the butyl chain and the protonated carbons of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. youtube.comdiva-portal.org This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, protons on the methylene group adjacent to the benzothiazole ring (at position 2) would show an HMBC correlation to the C2 carbon of the benzothiazole.

The following table summarizes the expected NMR data based on the analysis of similar benzothiazole structures.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Butyl-CH₂ (α) | 3.0 - 3.2 | 35 - 40 | C2 (benzothiazole), Butyl-C (β) |

| Butyl-CH₂ (β) | 1.8 - 2.0 | 30 - 33 | Butyl-C (α), Butyl-C (γ) |

| Butyl-CH₂ (γ) | 1.4 - 1.6 | 22 - 25 | Butyl-C (β), Butyl-C (δ) |

| Butyl-CH₃ (δ) | 0.9 - 1.1 | 13 - 15 | Butyl-C (γ) |

| Benzothiazole-H | 7.5 - 8.2 | 120 - 155 | Aromatic carbons, C2 |

| Phenyl-H | 7.3 - 7.8 | 125 - 145 | Aromatic carbons |

| Benzothiazole-C2 | - | 165 - 170 | Butyl-H (α) |

| Quaternary Carbons | - | 130 - 155 | Aromatic Protons |

The choice of deuterated solvent can significantly influence the chemical shifts observed in an NMR spectrum due to solute-solvent interactions. unn.edu.ngias.ac.in These interactions can include hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). By comparing the NMR spectra of this compound in different solvents (e.g., non-polar CDCl₃ and polar DMSO-d₆), insights into the molecule's conformation and electronic distribution can be gained.

For instance, protons on the exterior of the molecule are more susceptible to solvent effects. A change in solvent from a non-polar to a polar one can cause noticeable upfield or downfield shifts of specific proton signals. unn.edu.ngias.ac.in In the case of this compound, the chemical shifts of the protons on the benzothiazole and phenyl rings would be sensitive to the solvent's polarity and aromaticity. These shifts can provide clues about the preferred rotational conformation (dihedral angle) between the phenyl group and the benzothiazole core.

| Solvent | Dielectric Constant | Expected Effect on Aromatic ¹H Signals |

| Chloroform-d (CDCl₃) | 4.8 | Baseline reference spectrum |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 47.2 | Downfield shift due to high polarity |

| Benzene-d₆ (C₆D₆) | 2.3 | Upfield shift due to anisotropic effects (ASIS) |

| Acetone-d₆ ((CD₃)₂CO) | 21.1 | Intermediate shifts, potential for specific interactions |

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrations of its structural components. The benzothiazole ring system, the phenyl substituent, and the butyl chain each have distinct vibrational signatures. researchgate.netchemijournal.com

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group are found just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the thiazole (B1198619) ring gives rise to a strong absorption in the 1640-1550 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings provide information about the substitution pattern.

C-S Stretching: The carbon-sulfur bond of the thiazole ring has a characteristic vibration, though it can be weak and coupled with other modes. scialert.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | FT-IR, Raman |

| C=N Stretch (Thiazole) | 1640 - 1550 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| CH₂ Scissoring (Butyl) | ~1465 | FT-IR |

| C-S Stretch (Thiazole) | 800 - 650 | FT-IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR |

Vibrational spectroscopy can be used to study the conformational flexibility of molecules. nih.govresearchgate.netnih.gov For this compound, this primarily relates to the rotation around the single bond connecting the phenyl group to the benzothiazole ring and the various conformations of the butyl chain. Different conformers can have slightly different vibrational frequencies. By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers in equilibrium. Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different conformers and help assign the observed bands. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of the 6-phenylbenzothiazole core makes it an ideal candidate for analysis by these methods.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is characterized by one or more absorption maxima (λ_max), which correspond to electronic transitions, typically π → π* and n → π* transitions. niscpr.res.in For conjugated systems like this compound, strong absorptions are expected in the UV or near-visible region. Studies on similar 2-arylbenzothiazoles show strong absorption peaks typically in the range of 300-350 nm. niscpr.res.inresearchgate.net

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. niscpr.res.inresearchgate.net Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence, likely in the blue region of the spectrum (around 380-450 nm). niscpr.res.inresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment (e.g., solvent polarity).

| Spectroscopic Parameter | Expected Value |

| UV-Vis Absorption Maximum (λ_max) | 330 - 340 nm |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |

| Fluorescence Excitation Wavelength | ~330 nm |

| Fluorescence Emission Wavelength | 380 - 450 nm |

Electronic Absorption Characteristics and Excited State Transitions

Derivatives of 2-phenylbenzothiazole (B1203474) typically exhibit complex electronic absorption spectra characterized by multiple bands in the ultraviolet-visible region. Generally, two primary absorption maxima are observed. niscpr.res.in The first, appearing at shorter wavelengths around 210 nm, and a second, more distinctive band located in the range of 330-340 nm. niscpr.res.in These absorption bands are attributed to π → π* and n → π* electronic transitions within the conjugated aromatic system. niscpr.res.in

The precise wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε) are highly sensitive to the nature and position of substituents on the benzothiazole and phenyl rings. The electronic properties of these substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus influencing the energy required for electronic excitation. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths.

Photophysical Properties: Emission Maxima, Quantum Yields, and Stokes Shifts

Many benzothiazole derivatives are known for their fluorescent properties, typically emitting light in the blue to green region of the visible spectrum. niscpr.res.inresearchgate.net Upon excitation at their absorption maxima, these compounds can relax to the ground state via the emission of a photon. The emission maxima for 2-arylbenzothiazole derivatives commonly fall within the 380 to 450 nm range. niscpr.res.in

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is highly variable and structurally dependent. nih.govfrontiersin.org While some derivatives exhibit low quantum yields, strategic placement of substituents can significantly enhance emission brightness. nih.govfrontiersin.org For example, modifications that promote molecular rigidity and limit non-radiative decay pathways often lead to higher quantum yields. nih.gov

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important photophysical parameter. Benzothiazole dyes can exhibit moderate to large Stokes shifts, a desirable characteristic for applications in fluorescence imaging and sensing as it facilitates the discrimination of emitted light from scattered excitation light. researchgate.net

Table 1: Illustrative Photophysical Properties of Substituted Benzothiazole Derivatives (Note: This table presents generalized data for the benzothiazole class and not for this compound specifically.)

| Property | Typical Range | Influencing Factors |

| Absorption Maxima (λabs) | 330 - 380 nm | Substituent electronic effects, solvent polarity |

| Emission Maxima (λem) | 380 - 550 nm | Molecular rigidity, solvent environment, ESIPT |

| Quantum Yield (ΦF) | 0.01 - 0.90+ | Substituent effects, aggregation state, solvent |

| Stokes Shift | 50 - 150+ nm | Excited state geometry changes, solvent relaxation |

Solvatochromism and Environmental Sensitivity of Optical Properties

The optical properties of benzothiazole derivatives often exhibit a strong dependence on the polarity of their environment, a phenomenon known as solvatochromism. researchgate.net Changes in solvent polarity can alter the ground and excited state dipole moments of the molecule, leading to shifts in the absorption and emission spectra. researchgate.net

Typically, as solvent polarity increases, a bathochromic (red) shift is observed in the emission spectrum of many fluorescent dyes. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The fluorescence intensity and quantum yield can also be significantly affected by the solvent environment. researchgate.net This sensitivity to the local environment makes benzothiazole derivatives valuable as fluorescent probes for studying microenvironments in chemical and biological systems.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available, analysis of related compounds provides insight into the expected structural features.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the packing of molecules is governed by a variety of non-covalent intermolecular interactions. For benzothiazole derivatives, π-π stacking interactions between the electron-rich aromatic rings are a common and significant packing force. nih.gov These interactions involve the face-to-face or offset stacking of the planar aromatic systems.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Studies

Advanced mass spectrometry (MS) techniques are indispensable in the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns that aid in confirming chemical structures and understanding reaction mechanisms. For benzothiazole derivatives, techniques such as electrospray ionization (ESI) and electron impact (EI) ionization are frequently employed to characterize synthesized molecules. nih.govnih.gov High-resolution mass spectrometry (HRMS) further offers the precise mass of the molecular ion, which is crucial for determining the elemental composition. jyoungpharm.org

In the analysis of 2-substituted benzothiazoles, the fragmentation pathways are heavily influenced by the nature of the substituent at the 2-position. nih.govtandfonline.com Studies on various benzothiazole analogues have demonstrated that both the core benzothiazole ring system and its substituents undergo characteristic fragmentation, providing a detailed structural fingerprint. tandfonline.comresearchgate.net

For a compound such as this compound, the mass spectrum would be expected to exhibit a distinct molecular ion peak corresponding to its molecular weight. Under ionization, particularly with a hard technique like EI, the molecule would undergo fragmentation. The fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of alkyl and aryl substituted heterocyclic systems. libretexts.orgscispace.com

The primary fragmentation events for this compound would likely involve the cleavage of the butyl group and fragmentation of the benzothiazole core. The butyl group can be lost through various pathways, including the loss of methyl, ethyl, propyl, and butyl radicals, leading to the formation of stable carbocations. libretexts.orgyoutube.com The benzylic-like position of the carbon attached to the benzothiazole ring makes the cleavage at this position particularly favorable, leading to a prominent fragment corresponding to the loss of a propyl radical (C3H7•). youtube.com

Another significant fragmentation pathway would involve the benzothiazole ring itself. The core benzothiazole structure is known to produce characteristic fragment ions. nist.gov For instance, the mass spectrum of 2-phenylbenzothiazole shows a strong molecular ion peak and fragments corresponding to the loss of components of the thiazole ring. nist.gov

A plausible fragmentation pathway for this compound is outlined below. The initial ionization would produce the molecular ion [M]+•. Subsequent fragmentation could proceed via several routes:

Alpha-cleavage: Loss of a propyl radical (•C3H7) from the butyl group to form a stable secondary carbocation. This is often a dominant fragmentation pathway for alkyl-substituted aromatic compounds. youtube.com

Benzylic-like cleavage: Cleavage of the C-C bond beta to the benzothiazole ring, leading to the formation of a resonance-stabilized cation.

Fragmentation of the benzothiazole core: Subsequent to or concurrent with the loss of the alkyl substituent, the phenyl-benzothiazole moiety can undergo further fragmentation. This can include cleavage of the thiazole ring.

The expected significant fragments for this compound in an EI-MS analysis are presented in the interactive data table below.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 281 | [M]+• | C17H19NS | Molecular Ion |

| 238 | [M - C3H7]+ | C14H12NS+ | Loss of a propyl radical from the butyl group (alpha-cleavage) |

| 211 | [M - C4H9]+ | C13H9NS+ | Loss of the butyl radical |

| 210 | [C13H8NS]+ | C13H8NS+ | Loss of a hydrogen atom from the 2-phenylbenzothiazole cation |

| 135 | [C7H5NS]+ | C7H5NS+ | Benzothiazole cation |

This proposed fragmentation pattern provides a basis for the structural confirmation of this compound using mass spectrometry. Mechanistic studies would involve tandem mass spectrometry (MS/MS) experiments to isolate specific fragment ions and characterize their subsequent dissociation pathways, providing deeper insight into the fragmentation dynamics. researchgate.net

No Specific Computational Studies Found for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific theoretical and computational chemistry studies available that focus solely on the compound This compound .

The performed searches for literature pertaining to Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, molecular dynamics simulations, conformational analysis, and computational elucidation of reaction mechanisms for this exact molecule did not yield any relevant results.

While computational studies have been conducted on the broader class of benzothiazole derivatives, the explicit instructions to focus exclusively on "this compound" and not introduce information from other compounds cannot be fulfilled with the currently available scientific literature. Therefore, the detailed article on its theoretical and computational chemistry, as outlined in the request, cannot be generated at this time.

Theoretical and Computational Chemistry of 2 Butyl 6 Phenylbenzothiazole

Photophysical Property Prediction and Excited State Dynamics

The interaction of 2-Butyl-6-phenylbenzothiazole with light is of significant interest for potential applications in materials science. Computational methods are indispensable for predicting and understanding its absorption, emission, and other photophysical phenomena.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of UV-Vis absorption and emission spectra. researchgate.netresearchgate.net

The process begins with the optimization of the ground state geometry (S0) of the molecule. Then, TD-DFT calculations are performed on this geometry to obtain the vertical excitation energies and oscillator strengths for transitions to various excited states (S1, S2, etc.). The calculated absorption spectrum can be compared with experimental data to validate the computational approach. arxiv.org For emission (fluorescence), the geometry of the first excited state (S1) is optimized, and then a TD-DFT calculation is performed on the S1 geometry to determine the emission energy. mdpi.com The difference between the absorption and emission energies is the Stokes shift.

Table 2: Representative TD-DFT Calculated Absorption and Emission Wavelengths for Substituted Benzothiazoles (Note: This table presents illustrative data from related compounds to demonstrate the output of TD-DFT calculations.)

| Compound | Functional/Basis Set | Calculated Absorption λmax (nm) | Calculated Emission λmax (nm) |

| 2-(2'-aminophenyl)benzothiazole derivative | B3LYP/6-311+G(d,p) | ~400-450 | ~550-600 |

| 1,3-benzoxazole derivative | B3LYP/6-31+G(d) | ~300-350 | ~350-400 |

Data extrapolated from studies on analogous heterocyclic compounds. researchgate.netmdpi.com

Molecules with electron-donating and electron-accepting moieties can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In this compound, the benzothiazole (B30560) core can act as an acceptor, while the phenyl group can be a donor (or vice versa depending on other substituents). Upon absorption of light, an electron can be promoted from a molecular orbital localized on the donor part to one localized on the acceptor part, creating an excited state with a significant dipole moment. acs.orgrsc.org

This charge separation in the excited state has a profound effect on the photophysical properties. The emission from an ICT state is often highly sensitive to the polarity of the solvent, with a larger red-shift (solvatochromism) observed in more polar solvents. mdpi.com Computational chemistry can model this phenomenon by analyzing the frontier molecular orbitals (HOMO and LUMO) and the charge distribution in the ground and excited states. asianpubs.org The difference in electron density between the ground and excited states can be visualized to confirm the charge transfer character. mdpi.com

For donor-acceptor substituted benzothiazoles, TD-DFT calculations can predict the energy of the ICT state and its dependence on the solvent environment, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). acs.org

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state or in the solid state. acs.org The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM). acs.org In dilute solutions, excited molecules can lose their energy through non-radiative pathways, such as intramolecular rotations and vibrations. In the aggregated state, these motions are physically restricted, which blocks the non-radiative decay channels and promotes radiative decay (fluorescence). nih.gov

Computational studies play a vital role in elucidating the AIE mechanism for specific molecules. nih.gov For benzothiazole derivatives, it has been shown that rotations around the single bond connecting the benzothiazole core to other aromatic rings are often responsible for quenching the emission in solution. acs.org By performing potential energy surface scans along these rotational coordinates in both the ground and excited states, researchers can identify conical intersections or low-energy pathways for non-radiative decay in the solution phase. nih.gov Molecular dynamics simulations can also be employed to model the behavior of the molecules in both solution and aggregated states, providing insights into the restriction of these motions upon aggregation. nih.gov

For a molecule like this compound, the rotation of the phenyl group at the 6-position and the flexibility of the butyl group at the 2-position could contribute to non-radiative decay in solution. Upon aggregation, the packing of the molecules would hinder these motions, potentially leading to AIE. Theoretical calculations can help to confirm this hypothesis by modeling the energetic landscape of the excited state and the effects of conformational restriction. mdpi.commdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Butyl 6 Phenylbenzothiazole

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole (B30560) and Phenyl Rings

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wisdomlib.org The reactivity of an aromatic ring toward electrophiles is highly dependent on the electronic nature of its substituents.

Benzothiazole Ring System: The benzothiazole core is a heteroaromatic system containing both nitrogen and sulfur. Generally, the thiazole (B1198619) portion is electron-deficient, which deactivates the fused benzene (B151609) ring (positions 4, 5, 7) towards electrophilic attack compared to benzene itself. However, the system contains activating substituents. The 2-butyl group is an alkyl group, which is weakly activating and directs incoming electrophiles to the ortho and para positions. In this fused ring system, this directing effect would influence positions on the benzene portion of the core.

Phenyl Ring at C-6: The phenyl ring attached at the 6-position of the benzothiazole is substituted by the benzothiazolyl group. The benzothiazole moiety is generally considered to be electron-withdrawing, thus deactivating the phenyl ring and directing incoming electrophiles to the meta position.

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. epa.gov For 2-Butyl-6-phenylbenzothiazole, these reactions would likely proceed under forcing conditions due to the deactivating nature of the heterocyclic system on both rings. Studies on the bromination of aminobenzothiazoles have shown that substitution occurs on the benzene portion of the benzothiazole core, indicating its accessibility to electrophilic attack. rsc.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common and typically requires a leaving group (like a halogen) on the aromatic ring, as well as the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. acs.org

The parent this compound is not primed for SNAr as it lacks both a suitable leaving group and strong activating (electron-withdrawing) groups. However, if a derivative, such as a halogenated analogue (e.g., 4-chloro-2-butyl-6-phenylbenzothiazole), were used, nucleophilic substitution could become possible. The inherent electron-withdrawing nature of the benzothiazole ring system could facilitate such a reaction. Research has shown that the C-2 position of the benzothiazole ring can undergo nucleophilic substitution. cas.cn

| Ring System | Position | Reaction Type | Predicted Reactivity | Directing Influence |

|---|---|---|---|---|

| Benzothiazole Core | 4, 5, 7 | Electrophilic | Deactivated (relative to benzene) | Complex; influenced by N, S, and the 2-butyl group |

| Nucleophilic | Activated (if leaving group is present) | N/A | ||

| C-6 Phenyl Ring | ortho, meta, para | Electrophilic | Deactivated | meta-directing (due to benzothiazolyl substituent) |

| Nucleophilic | Unlikely (unless activated with EWGs and a leaving group) | N/A |

Reactions Involving the Butyl Side Chain: Alkyl Group Reactivity

The n-butyl group at the C-2 position provides a site for reactions typical of alkyl chains, although its reactivity is influenced by the adjacent aromatic ring.

Oxidation: The carbon atom attached directly to the benzothiazole ring (the benzylic-like position) is particularly susceptible to oxidation. Mild oxidizing agents can convert primary alcohols to aldehydes, while stronger agents can yield carboxylic acids. khanacademy.orgyoutube.com Analogously, the butyl group's benzylic CH₂ group can be oxidized. For instance, oxidation could potentially yield 1-(6-phenylbenzothiazol-2-yl)butan-1-one or, with cleavage, 6-phenylbenzothiazole-2-carboxylic acid. Synthesis of 2-aroyl benzothiazoles has been achieved through the oxidation of 2-benzyl benzothiazoles, demonstrating the reactivity of this position. researchgate.net

Halogenation: Free radical halogenation (e.g., with N-bromosuccinimide) can occur on the butyl side chain. The reaction typically shows selectivity for the position that forms the most stable radical. In this case, the benzylic-like position is favored due to resonance stabilization of the resulting radical by the benzothiazole ring. This would lead to the formation of 2-(1-halobutyl)-6-phenylbenzothiazole.

Deprotonation/Alkylation: Strong bases can deprotonate the benzylic-like carbon, generating a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, allowing for the extension or modification of the side chain.

| Reaction Type | Reagents | Potential Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | 6-Phenylbenzothiazole-2-carboxylic acid | Oxidative cleavage of the C-C bond. |

| Free Radical Halogenation | NBS, light/heat | 2-(1-Bromobutyl)-6-phenylbenzothiazole | Selective for the benzylic-like position. |

| Deprotonation/Alkylation | 1) n-BuLi 2) R-X | 2-(1-Alkylbutyl)-6-phenylbenzothiazole | Formation of a new C-C bond at the alpha-carbon. |

Radical Reactions and Oxidative Processes

The this compound molecule is susceptible to radical attack and oxidation at several sites. Such reactions are significant in both synthetic chemistry and metabolic degradation pathways.

Radical Attack on Aromatic Rings: Radical species, such as those generated during photocatalytic processes, can add to the aromatic rings. acs.org The benzothiazole ring, being electron-deficient, is a potential target for nucleophilic alkyl radicals. Mechanistic studies on related systems suggest that an alkyl radical can add to the benzothiadiazole ring, leading to C-H alkylation products. acs.org

Oxidation of the Sulfur Atom: The sulfur heteroatom in the thiazole ring is a prime site for oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These transformations significantly alter the electronic properties and steric profile of the molecule.

Antioxidant Activity: Some benzothiazole derivatives have been shown to act as antioxidants by scavenging free radicals. researchgate.net The mechanism often involves the donation of a hydrogen atom to a radical species, thereby neutralizing it. The phenolic hydrogen in hydroxylated benzothiazoles is particularly effective, though hydrogens on the aromatic rings or the alkyl chain could also participate. The stability of the resulting benzothiazolyl radical is a key factor in this process. Radical cyclization methods are also employed in the synthesis of the benzothiazole core itself, highlighting the compatibility of this heterocyclic system with radical intermediates. ijper.orgorganic-chemistry.org

| Reaction Site | Process | Potential Product |

|---|---|---|

| Sulfur Atom (S-1) | Oxidation | This compound 1-oxide (Sulfoxide) |

| Sulfur Atom (S-1) | Further Oxidation | This compound 1,1-dioxide (Sulfone) |

| Butyl Chain (C-α) | Hydrogen Abstraction | Benzylic-type radical intermediate |

| Aromatic Rings | Radical Addition | Hydroxylated or alkylated derivatives |

Regioselectivity and Stereochemical Aspects of Reactions

Regioselectivity: The outcome of substitution reactions on this compound is dictated by the directing effects of the existing substituents.

Electrophilic Substitution on the Phenyl Ring: As noted previously, the benzothiazolyl substituent is deactivating and meta-directing. Therefore, electrophilic attack on the C-6 phenyl ring is expected to occur predominantly at the positions meta to the C-N bond (i.e., the 3' and 5' positions).

Radical Substitution: In radical reactions, such as the photoredox C-H alkylation of benzothiadiazoles, high regioselectivity for the C-4 position has been observed. acs.org This suggests that radical attack on the this compound core might also favor the C-4 position.

Stereochemical Aspects:

The parent molecule, this compound, is achiral. Chirality can be introduced through reactions that create a stereocenter.

Reactions on the Butyl Side Chain: The most straightforward way to introduce chirality is through reactions at the second carbon of the butyl chain (C-β). For example, a reaction that installs a substituent at this position would create a chiral center. More commonly, reactions at the first carbon of the butyl chain (the benzylic-like position) can create a stereocenter if the incoming group is different from the propyl group that remains. For example, the reduction of a ketone formed by oxidation at C-α using a chiral reducing agent would produce a chiral alcohol. Recent work on iridium-catalyzed asymmetric allylic alkylation has demonstrated the ability to create all-carbon quaternary stereocenters adjacent to a benzothiazole (BT) group, highlighting advanced methods for introducing chirality in such systems. acs.org

Reactions on the Rings: While less common, addition reactions that saturate one of the double bonds in the aromatic rings could potentially create new stereocenters, leading to diastereomeric products.

Advanced Applications of 2 Butyl 6 Phenylbenzothiazole in Chemical Science

Role as a Ligand in Coordination Chemistry

The nitrogen and sulfur atoms within the thiazole (B1198619) ring of 2-Butyl-6-phenylbenzothiazole provide excellent coordination sites for metal ions, making it a versatile ligand in coordination chemistry. The electronic properties and steric effects of the butyl and phenyl substituents can be strategically utilized to tune the characteristics of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using benzothiazole-based ligands like this compound typically involves a straightforward solution-based procedure. The general method consists of dissolving the benzothiazole (B30560) ligand in a suitable organic solvent, such as methanol (B129727) or ethanol, followed by the addition of a metal salt (e.g., chlorides, acetates, or sulfates) dissolved in the same or a compatible solvent. The mixture is then stirred, often under reflux for several hours, to facilitate the coordination reaction. The resulting solid metal complex can be isolated through filtration, washed with appropriate solvents to remove unreacted starting materials, and dried under a vacuum.

A comprehensive suite of analytical techniques is employed to confirm the structure and composition of the newly synthesized complexes. These methods include:

Spectroscopic Analysis : Fourier-transform infrared (FTIR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-S bonds in the benzothiazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps to elucidate the structure of the ligand within the complex in solution.

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and confirm the composition of the complex.

Elemental Analysis : This provides the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, nitrogen, and sulfur, which is then compared against the calculated theoretical values.

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry around the metal center (e.g., octahedral, tetrahedral), and intermolecular packing in the solid state.

Luminescent Metal Complexes and Their Photophysical Behavior

Metal complexes of 2-phenylbenzothiazole (B1203474) derivatives are renowned for their luminescent properties, which are critical for applications in sensing and optical devices. The photophysical behavior of these complexes is governed by electronic transitions involving the metal center and the ligand. The emission observed is often phosphorescence, arising from transitions from a triplet excited state to the singlet ground state.

The luminescence is typically a result of a mix of excited states, including Intra-Ligand (³IL), Metal-to-Ligand Charge Transfer (³MLCT), and Ligand-to-Ligand Charge Transfer (³LLCT) transitions. For instance, cyclometalated Platinum(II) and Iridium(III) complexes featuring 2-phenylbenzothiazole ligands exhibit bright phosphorescence. Pt(II) complexes have been reported to emit in the green-yellow region (525–542 nm), while Ir(III) derivatives show orange photoluminescence (535–584 nm). researchgate.net The quantum yields of these complexes can be remarkably high, with Pt(II) complexes achieving values of 46.5–66.5% in polystyrene films. researchgate.net The emission color and efficiency can be fine-tuned by modifying the substituents on the benzothiazole ligand and by the choice of the ancillary ligands in the coordination sphere.

| Complex Type | Emission Wavelength (nm) | Quantum Yield (Φ) | Excited State Origin | Reference |

|---|---|---|---|---|

| Pt(II)-pbt | 525–542 | 46.5–66.5% | Mixed ³IL/³MLCT | researchgate.net |

| Ir(III)-pbt | 535–584 | 17.3–32% | Mixed ³IL/³MLCT/³LLCT | researchgate.net |

| Zn(II)-pbt | ~580 (Phosphorescence at 77 K) | Not specified | Not specified | researchgate.net |

Functional Materials Science Applications

The unique electronic and structural properties of this compound make it a promising candidate for incorporation into a variety of functional organic materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The strong luminescence and phosphorescence of metal complexes derived from 2-phenylbenzothiazole ligands make them highly suitable as emitters in the emissive layer of Organic Light-Emitting Diodes (OLEDs). researchgate.netsrce.hr By harvesting both singlet and triplet excitons, phosphorescent emitters can achieve near-100% internal quantum efficiency, leading to highly efficient lighting and display technologies. The tunability of the emission color through ligand modification allows for the creation of red, green, and blue pixels necessary for full-color displays.

In Organic Field-Effect Transistors (OFETs), the benzothiazole core serves as a π-conjugated system that can facilitate charge transport. OFETs are fundamental components of flexible electronics, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. The ability of this compound derivatives to self-assemble into ordered structures, a trait enhanced by the phenyl group, is crucial for efficient charge transport between molecules.

Charge Transport Materials: Electron and Hole Mobility Studies

For an organic material to be effective in an OFET, it must exhibit good charge carrier mobility (μ), which is a measure of how quickly electrons or holes can move through the material under an electric field. The charge transport properties of benzothiazole derivatives have been studied computationally and experimentally. nih.gov Key parameters that influence mobility include the ionization potential (IP), electron affinity (EA), and reorganization energy (λ). A lower reorganization energy for hole (λ_hole) or electron (λ_elec) transport is desirable as it indicates a smaller structural change is required during the charge hopping process, leading to faster transport.

Theoretical studies on benzothiazole derivatives show that their electronic properties can be tuned by adding electron-donating or electron-withdrawing groups. nih.gov For example, the introduction of a nitro group can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for electron injection and transport. nih.gov Conversely, a methyl group can enhance hole injection capabilities. nih.gov Computational studies on related diphenyl-bithiazole systems have predicted electron mobilities as high as 1.179 cm²/V·s, demonstrating the potential of thiazole-containing compounds as n-type (electron-transporting) materials. srce.hr The smaller reorganization energies of some benzothiazole-based sensitizers suggest they would be efficient hole transport materials. electrochemsci.org

| Derivative Class | Key Property | Calculated Value | Implication | Reference |

|---|---|---|---|---|

| Benzothiazole-furan (-NO₂) | Energy Gap (S₀) | 2.83 eV | Reduced gap advantageous for charge transport | nih.gov |

| Benzothiazole Squaraine Dyes | Hole Reorganization Energy (λ_hole) | Low | Efficient hole transport material | electrochemsci.org |

| Difluorinated diphenyl-bithiazole | Electron Mobility (μ_e) | 1.179 cm²/V·s | Potential as a high-mobility n-type semiconductor | srce.hr |

Liquid Crystal Applications

The rigid, rod-like structure of the 2,6-disubstituted benzothiazole core is a key feature that promotes the formation of liquid crystalline phases (mesophases). Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and they are the foundational technology for most modern displays (LCDs).

Derivatives of 2-phenylbenzothiazole have been shown to exhibit enantiotropic nematic and smectic phases. sciforum.net The nematic phase, where molecules have long-range orientational order but no positional order, is essential for display applications. The smectic phase, which has both orientational and some positional order (forming layers), is also of interest for various electro-optic devices. The specific mesophase behavior is highly dependent on the nature of the substituents. The butyl group in this compound would provide flexibility, influencing the melting point and the temperature range of the liquid crystal phase. Studies on similar structures show that the presence of different terminal groups and substituents on the benzothiazole ring is crucial for the formation and stability of these mesophases. nih.gov For instance, some azo-benzothiazole compounds with a terminal methacrylate (B99206) unit show only a smectic phase, while adding a methyl or methoxy (B1213986) group can induce both nematic and smectic phases. nih.gov

| Benzothiazole Core Structure | Substituents | Observed Mesophase(s) | Reference |

|---|---|---|---|

| 2-[4-(4-alkyloxybenzoyloxy)phenyl]benzothiazole | C₁₀H₂₁O- | Nematic, Smectic A (monotropic) | sciforum.net |

| 2-[4-(4-alkyloxybenzoyloxy)phenyl]benzothiazole | C₁₂H₂₅O- | Nematic, Smectic A (enantiotropic) | sciforum.net |

| Azo-benzothiazole-methacrylate | H at position 6 | Smectic only | nih.gov |

| Azo-benzothiazole-methacrylate | CH₃ or OCH₃ at position 6 | Nematic and Smectic | nih.gov |

Development of Chemosensors and Probes for Analytical Chemistry

The inherent photophysical properties of the benzothiazole core, often characterized by fluorescence, make it an excellent platform for the design of chemosensors. The strategic placement of a butyl group at the 2-position and a phenyl group at the 6-position of the benzothiazole ring in this compound can be tailored to create specific interactions with various analytes, leading to detectable changes in its spectroscopic signals.

Sensing Mechanisms and Selectivity for Specific Analytes (excluding biological/clinical)

Derivatives of the benzothiazole family have demonstrated considerable success as chemosensors for a variety of analytes. The sensing mechanism often relies on the interaction between the electron-rich nitrogen and sulfur atoms within the benzothiazole ring and the target analyte. These interactions can modulate the electronic structure of the molecule, leading to a measurable optical or electrochemical response. For instance, benzothiazole-based sensors have been developed for the selective detection of metal ions. The binding of a metal cation to the sensor can occur through chelation involving the heteroatoms, resulting in a "turn-on" or "turn-off" fluorescent response.

The selectivity of these chemosensors is a critical aspect, determined by the specific functional groups appended to the benzothiazole core. While direct studies on this compound are limited in publicly accessible literature, the principles of molecular recognition suggest that the phenyl group at the 6-position could be functionalized to introduce specific binding sites, thereby tailoring the sensor's selectivity for particular non-biological analytes. The butyl group at the 2-position can influence the solubility and steric environment of the molecule, which can also play a role in modulating its interaction with target species. Another avenue of exploration for benzothiazole-based chemosensors is the detection of anions, such as cyanide, through mechanisms like nucleophilic addition to the C=N bond of a benzothiazolium salt derivative.

Spectroscopic Response to Environmental Changes and Analyte Binding

The spectroscopic response of benzothiazole derivatives is highly sensitive to their local environment and interactions with analytes. Upon binding to a target analyte, significant changes in the absorption and emission spectra of the chemosensor are often observed. These changes can manifest as a shift in the wavelength of maximum absorption or emission (solvatochromism), a change in fluorescence intensity, or the appearance of new absorption or emission bands.

For example, a ratiometric fluorescent response, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, is a highly desirable feature in chemosensors as it allows for built-in self-calibration and can provide more accurate and reliable measurements. Colorimetric sensing, where a distinct color change is visible to the naked eye, is another powerful approach that enables rapid and simple qualitative or semi-quantitative analysis. The spectroscopic changes observed upon analyte binding are a direct consequence of the alteration of the electronic energy levels of the benzothiazole fluorophore, which can be influenced by factors such as charge transfer, energy transfer, and conformational changes within the sensor-analyte complex.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent interactions, is a field where aromatic heterocycles like this compound can play a significant role. The formation of well-defined, ordered structures through self-assembly processes is a key focus of this area, with applications in materials science and nanotechnology.

Non-Covalent Interactions in Molecular Aggregation and Crystal Engineering

The aggregation of this compound molecules and their arrangement in the solid state are governed by a variety of non-covalent interactions. These include π-π stacking interactions between the aromatic benzothiazole and phenyl rings, van der Waals forces arising from the butyl chains, and potentially weaker C-H···π and C-H···N/S hydrogen bonds. The interplay of these forces dictates the packing of the molecules in a crystal lattice, a central concept in crystal engineering.

Formation of Ordered Supramolecular Architectures

The self-assembly of this compound and its derivatives can lead to the formation of various ordered supramolecular architectures, such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture adopted is highly dependent on the molecular structure, solvent conditions, and temperature. The ability of these molecules to form extended, ordered assemblies is of interest for the development of organic materials with anisotropic properties, such as charge transport or luminescence.

Catalytic Applications

The application of benzothiazole derivatives in catalysis is an emerging area of research. The presence of both electron-donating and electron-withdrawing characteristics within the benzothiazole ring system, along with the potential for coordination to metal centers through the nitrogen and sulfur atoms, suggests that these compounds could be effective as ligands in homogeneous catalysis or as organocatalysts themselves.

Organocatalysis Mediated by this compound Derivatives

There is no scientific literature available that describes the use of this compound or its derivatives as organocatalysts. Research in organocatalysis is extensive; however, studies focusing on this specific molecular scaffold have not been published.

Photocatalytic Roles in Organic Transformations

Similarly, a thorough search of academic databases and chemical literature reveals no studies on the photocatalytic properties or applications of this compound in organic transformations. While the broader class of benzothiazoles has been investigated for various photochemical applications, research has not been extended to this particular substituted derivative.

Due to the absence of research findings, no data tables or detailed discussions on these topics can be provided.

Future Research Directions and Perspectives on 2 Butyl 6 Phenylbenzothiazole

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of 2-substituted benzothiazoles has evolved significantly, with a strong emphasis on green and sustainable chemistry. Future research on 2-Butyl-6-phenylbenzothiazole should leverage these modern methodologies to develop efficient and environmentally benign synthetic routes. The conventional synthesis would likely involve the condensation of 4-phenyl-2-aminothiophenol with valeraldehyde or a derivative of valeric acid. However, emerging strategies offer substantial improvements over classical methods that often require harsh conditions or toxic reagents.

Key sustainable approaches for investigation include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reactants. mdpi.comnih.gov A future study could explore the microwave-assisted condensation of 4-phenyl-2-aminothiophenol and valeraldehyde, potentially under solvent-free conditions or using a green solvent.

Catalyst-Free Synthesis in Green Solvents: Recent studies have demonstrated the successful synthesis of 2-arylbenzothiazoles in glycerol at ambient temperature without a catalyst, offering excellent yields and simple product isolation. nih.gov Another approach utilizes a DMSO/air oxidant system, avoiding the need for metal catalysts. organic-chemistry.org Applying these catalyst-free methods to the synthesis of this compound could offer a highly sustainable and cost-effective production pathway.

Heterogeneous Catalysis: The use of reusable solid catalysts aligns with the principles of green chemistry. Catalysts like silica sulfuric acid and Amberlite IR-120 resin have proven effective for synthesizing benzothiazole (B30560) derivatives. nih.govresearchgate.net Research should focus on screening such catalysts for the efficient synthesis of the target molecule, optimizing reaction conditions, and evaluating catalyst reusability.

A comparative study of these methods could establish the most efficient and sustainable protocol for the synthesis of this compound, as illustrated in the prospective data table below.

Table 1: Prospective Sustainable Synthetic Routes for this compound

| Method | Catalyst/Medium | Temperature | Reaction Time | Prospective Yield (%) | Ref. |

|---|---|---|---|---|---|

| Microwave Irradiation | Amberlite IR-120 | 120 °C | 10-15 min | >90 | nih.gov |

| Green Solvent | Glycerol (catalyst-free) | Room Temp. | 12-24 h | 85-95 | nih.gov |

| Heterogeneous Catalyst | Silica Sulfuric Acid | Room Temp. | 30-60 min | 90-98 | researchgate.net |

Advanced Characterization Techniques and Multimodal Approaches

A thorough characterization of this compound is fundamental to understanding its physicochemical properties and unlocking its potential. While standard techniques provide basic structural confirmation, advanced and multimodal approaches are necessary to build a comprehensive profile, particularly for materials science applications.

Initial characterization would involve standard spectroscopic methods:

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity. jyoungpharm.orgekb.eg

Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition. jyoungpharm.org

FT-IR Spectroscopy: To identify characteristic functional group vibrations within the molecule. ekb.eg

Beyond these routine methods, future research should employ a multimodal characterization strategy:

Single-Crystal X-ray Diffraction: This technique is crucial for unambiguously determining the three-dimensional molecular structure and analyzing intermolecular interactions and packing in the solid state. rsc.org Understanding the crystal packing is vital for predicting and explaining mechanical and photophysical properties.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be used to determine the thermal stability, melting point, and phase transition behavior of the compound.

Optical and Photophysical Characterization: Given that the 2-phenylbenzothiazole (B1203474) core is a known chromophore, a detailed investigation of the compound's photophysical properties using UV-Vis absorption and photoluminescence spectroscopy is warranted. mdpi.com This would reveal its potential for applications in dyes, sensors, or optoelectronic devices.

Mechanical and Dielectric Analysis: For material science applications, techniques such as micro-hardness testing can provide insight into the material's mechanical strength. banglajol.info Dielectric spectroscopy can be used to study the electrical properties and polarization behavior of the material as a function of frequency and temperature. banglajol.info

Integration of Computational and Experimental Studies for Deeper Understanding

The integration of computational chemistry with experimental work offers a powerful synergy for understanding molecular properties and guiding the design of new materials. nih.gov For this compound, computational studies, primarily using Density Functional Theory (DFT), can provide deep insights that are difficult to obtain through experiments alone.

Future integrated research should focus on:

Geometric and Electronic Structure: DFT calculations can be used to predict the optimized molecular geometry, bond lengths, and bond angles, which can then be compared with experimental data from X-ray diffraction. mdpi.com Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the electronic transitions, reactivity, and potential as an electronic material. mdpi.com

Spectroscopic Predictions: Computational methods can predict vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C). mdpi.commdpi.com Comparing these predicted spectra with experimental results serves to validate both the computational model and the experimental characterization.

Rationalizing Properties: DFT can be used to calculate key quantum chemical descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. mdpi.com These descriptors help rationalize the compound's reactivity and stability. Furthermore, calculations of properties like polarizability and hyperpolarizability can predict potential for non-linear optical applications. mdpi.com

Excited-State Properties: Time-Dependent DFT (TD-DFT) can be employed to simulate UV-Vis absorption spectra and explore the nature of electronic excited states, providing a theoretical foundation for understanding the compound's photophysical behavior. researchgate.net

Table 2: Key Parameters for Integrated Computational-Experimental Study

| Property | Experimental Technique | Computational Method | Predicted Information | Ref. |

|---|---|---|---|---|

| Molecular Structure | X-ray Diffraction | DFT (B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles | mdpi.com |

| Vibrational Spectra | FT-IR Spectroscopy | DFT | Vibrational frequencies and assignments | mdpi.com |

| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT | Absorption maxima (λmax), oscillator strengths | researchgate.net |

Novel Applications in Interdisciplinary Fields, Excluding Therapeutic or Clinical Contexts

The unique combination of a flexible alkyl chain (butyl) and a rigid, conjugated system (phenylbenzothiazole) suggests that this compound could be a valuable building block for novel materials in interdisciplinary fields. Research should be directed away from therapeutic contexts and towards materials science.

Potential non-therapeutic applications to explore: